molecular formula C24H24FN3O B239858 N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide

Katalognummer B239858
Molekulargewicht: 389.5 g/mol
InChI-Schlüssel: GVRCBKDDPJTMAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as BFPF and is synthesized using a specific method that will be discussed in detail in The purpose of this paper is to provide an overview of BFPF, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

The exact mechanism of action of BFPF is not fully understood, but it is believed to act as a modulator of various neurotransmitters, including dopamine, serotonin, and norepinephrine. BFPF has been shown to bind to specific receptors in the brain, leading to changes in the levels of these neurotransmitters. These changes can affect various physiological processes, including mood, behavior, and cognition.
Biochemical and Physiological Effects:
BFPF has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in cellular signaling pathways. These effects can lead to changes in behavior, mood, and cognition. BFPF has also been shown to have potential anti-cancer properties, although further research is needed to fully understand its mechanism of action in this context.

Vorteile Und Einschränkungen Für Laborexperimente

BFPF has several advantages for use in lab experiments, including its high potency and specificity for certain receptors. However, BFPF also has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.

Zukünftige Richtungen

There are several future directions for research on BFPF, including further investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of BFPF and its effects on various physiological processes. Finally, the development of new synthesis methods for BFPF may lead to improved scalability and reduced costs, making it more accessible for use in research and potential therapeutic applications.
In conclusion, N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide is a chemical compound with potential applications in various scientific fields. Its synthesis requires specialized equipment and expertise, and its mechanism of action is not fully understood. However, it has been shown to have various biochemical and physiological effects and potential therapeutic applications. Further research is needed to fully understand its potential and limitations.

Synthesemethoden

The synthesis of BFPF involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(4-benzylpiperazin-1-yl)aniline, which is then reacted with 3-fluorobenzoyl chloride to produce BFPF. The reaction is carried out under specific conditions and requires careful monitoring to ensure the purity of the final product.

Wissenschaftliche Forschungsanwendungen

BFPF has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, BFPF is being studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In pharmacology, BFPF is being studied for its effects on the central nervous system and its potential as a drug candidate for the treatment of anxiety and depression. In neuroscience, BFPF is being studied for its potential as a research tool to investigate the mechanisms of action of various neurotransmitters.

Eigenschaften

Produktname

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide

Molekularformel

C24H24FN3O

Molekulargewicht

389.5 g/mol

IUPAC-Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C24H24FN3O/c25-21-8-4-7-20(17-21)24(29)26-22-9-11-23(12-10-22)28-15-13-27(14-16-28)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H,26,29)

InChI-Schlüssel

GVRCBKDDPJTMAT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.